molecular formula C14H15NO B114323 4-(2,3-Dimethylphenoxy)aniline CAS No. 155106-50-6

4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323
CAS No.: 155106-50-6
M. Wt: 213.27 g/mol
InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of aniline derivatives and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions.

Preparation Methods

The synthesis of 4-(2,3-Dimethylphenoxy)aniline can be achieved through a condensation reaction between 2,3-dimethylphenol and p-nitroaniline . The process involves the reduction of p-nitroaniline to produce p-aminoaniline, which then undergoes a condensation reaction with 2,3-dimethylphenol under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,3-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)aniline has several applications in scientific research:

Comparison with Similar Compounds

4-(2,3-Dimethylphenoxy)aniline can be compared with other aniline derivatives, such as dichloroanilines. While dichloroanilines have chlorine atoms substituted on the aniline ring, this compound has methyl groups and a phenoxy group, making it unique in its chemical properties and applications . Similar compounds include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline .

This comprehensive overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUXBJVAWDBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427971
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155106-50-6
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dimethylphenyl 4-nitrophenyl ether (Intermediate 73, 865 mg) was dissolved in ethanol (10 mL) to give a pale yellow solution. Hydrazine hydrate 50% (0.698 mL, 7.1 mmol) and Pd/C (37.8 mg, 0.36 mmol) were added. The reaction mixture was stirred at 90° C. for 1 hour. The reaction mixture was filtered and the organic phase was evaporated under vacuum to afford the title compound as a pale yellow oil (796 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.698 mL
Type
reactant
Reaction Step Two
Name
Quantity
37.8 mg
Type
catalyst
Reaction Step Two

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